Benzene, 1-(4-bromophenoxy)-4-phenoxy-
Description
Benzene, 1-(4-bromophenoxy)-4-phenoxy- (IUPAC name: 1-(4-bromophenoxy)-4-phenoxybenzene) is a diaryl ether derivative featuring a central benzene ring substituted with two oxygen-linked aryl groups: a 4-bromophenoxy group at position 1 and a phenoxy group at position 4. Its molecular formula is inferred as C₁₈H₁₃BrO₂, combining the central benzene (C₆H₄) with a 4-bromophenoxy (C₆H₄BrO) and phenoxy (C₆H₅O) substituent.
The compound’s synthesis likely involves nucleophilic aromatic substitution or Ullmann coupling, as seen in , which details methods for preparing bromophenoxy derivatives like 1-(allyloxy)-4-bromobenzene .
Properties
CAS No. |
54590-36-2 |
|---|---|
Molecular Formula |
C18H13BrO2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
1-bromo-4-(4-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C18H13BrO2/c19-14-6-8-16(9-7-14)21-18-12-10-17(11-13-18)20-15-4-2-1-3-5-15/h1-13H |
InChI Key |
MNUZKMAIKKBYQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Attributes of Comparable Compounds
Substituent Effects on Physicochemical Properties
- Halogenation vs. Alkoxy Groups: Brominated derivatives (e.g., 1-bromo-4-phenoxybenzene) exhibit higher molecular weights and polarities compared to alkoxy analogs like 1-(2-methylpropoxy)-4-phenoxybenzene. Bromine’s electronegativity increases lipophilicity, impacting solubility and bioactivity .
- Mixed Halogenation: Compounds like 1-bromo-2-chloro-4-(4-chlorophenoxy)benzene demonstrate synergistic effects in reactivity, making them versatile in Suzuki-Miyaura couplings or as intermediates in agrochemicals .
- Functional Group Diversity : The propargyloxy group in CAS 89878-67-1 introduces alkyne reactivity, enabling applications in polymer chemistry or bioconjugation .
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